(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride
Overview
Description
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride: is an organic compound with the molecular formula C13H13N·HCl. It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a methanamine group is attached to the other. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-methylbiphenyl.
Amination: The 4-methylbiphenyl is then subjected to a reaction with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, forming (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
4-Methylbiphenyl: Lacks the methanamine group, making it less reactive in certain chemical reactions.
Biphenyl: The parent compound without any substituents, used as a baseline for comparison.
4-Methoxyphenylmethanamine: Contains a methoxy group instead of a methyl group, leading to different electronic and steric properties.
Uniqueness:
- The presence of both the methyl and methanamine groups in (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride provides unique reactivity and binding properties, making it valuable in various applications where other biphenyl derivatives may not be as effective.
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14;/h2-9H,10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVQALIMAKSDDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592110 | |
Record name | 1-(4'-Methyl[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173246-91-7 | |
Record name | 1-(4'-Methyl[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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